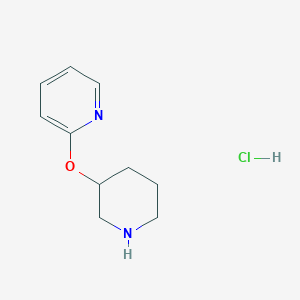

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride

Vue d'ensemble

Description

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O . It is used in scientific research and has unique properties that make it ideal for various applications, such as drug development and organic synthesis.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride can be analyzed based on its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride are not detailed in the search results, the compound’s unique properties suggest it may participate in various chemical reactions relevant to its applications in drug development and organic synthesis.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride can be inferred from its molecular formula, C12H19ClN2O . The compound’s average mass is 242.745 Da, and its monoisotopic mass is 242.118591 Da .

Applications De Recherche Scientifique

Quantum Chemical and Molecular Dynamic Simulation Studies

The study by Kaya et al. (2016) focuses on the adsorption and corrosion inhibition properties of three piperidine derivatives on the corrosion of iron. This research utilized quantum chemical calculations and molecular dynamics simulations to investigate the inhibition efficiency and adsorption behavior of these compounds on various iron surfaces, suggesting potential applications in corrosion inhibition and material science (Kaya et al., 2016).

Novel Derivatives as Selective Agonists

Vacher et al. (1999) developed novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, showing enhanced and long-lasting agonist activity in rats after oral administration. This research indicates potential therapeutic applications in treating depression or other neurological disorders (Vacher et al., 1999).

High-Efficacy 5-HT1A Receptor Activation

Colpaert et al. (2004) demonstrated that high-efficacy 5-HT1A receptor activation by a specific agonist produced long-term analgesia in rodent models of chronic nociceptive and neuropathic pain and preempts allodynia following spinal cord injury. This suggests potential applications in pain management and the treatment of neuropathic pain conditions (Colpaert et al., 2004).

Molecular Interaction Studies

Research by Shim et al. (2002) explored the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity at this receptor. This could have implications for the development of drugs targeting cannabinoid receptors for various therapeutic purposes (Shim et al., 2002).

Propriétés

IUPAC Name |

5-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVUXAVWUHNEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671493 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride | |

CAS RN |

1185308-79-5 | |

| Record name | 5-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

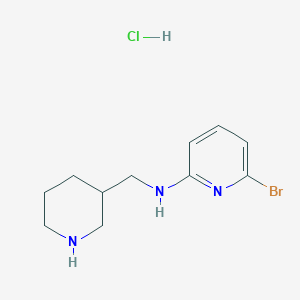

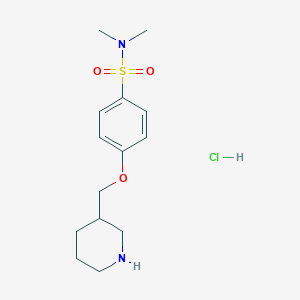

![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)

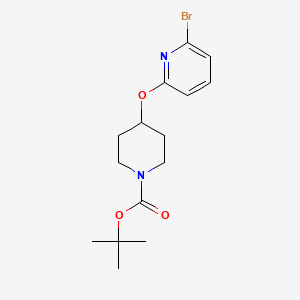

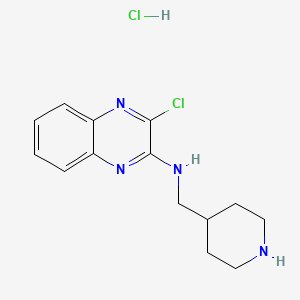

![4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500568.png)

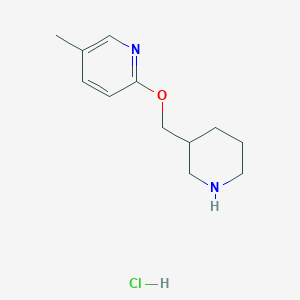

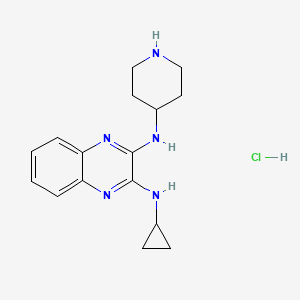

![Piperidin-3-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride](/img/structure/B1500578.png)

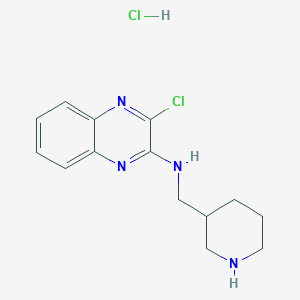

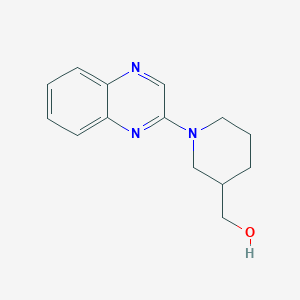

![[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500579.png)

![[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500582.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1500585.png)